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Overview
Description
ML283 is a benzothiazole oligomer derived from the dye primuline. It has gained attention due to its ability to inhibit the helicase activity of the nonstructural protein 3 (NS3) of flaviviruses, such as dengue virus and hepatitis C virus . This compound has shown potential as an antiviral agent, making it a subject of interest in medicinal chemistry and virology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
ML283 and its analogues are synthesized from a benzothiazole dimer purified from the yellow dye primuline . The synthesis involves the formation of the benzothiazole oligomer through a series of chemical reactions, including condensation and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for ML283 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the purification of the benzothiazole dimer and subsequent chemical transformations to produce the oligomer. Industrial production would likely involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ML283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the benzothiazole ring, potentially altering its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions of ML283 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of ML283 include its oxidized and reduced forms, as well as various substituted analogues. These products are often tested for their biological activity to identify potential antiviral agents .
Scientific Research Applications
ML283 has several scientific research applications, including:
Chemistry: ML283 is used as a molecular probe to study the inhibition of helicase activity in flaviviruses.
Biology: In biological research, ML283 is used to investigate the replication mechanisms of flaviviruses and the role of NS3 helicase in viral replication.
Medicine: ML283 has potential therapeutic applications as an antiviral agent.
Industry: In the pharmaceutical industry, ML283 and its analogues are being developed as potential antiviral drugs.
Mechanism of Action
ML283 exerts its effects by inhibiting the helicase activity of the nonstructural protein 3 (NS3) of flaviviruses. The compound binds to the NS3 protein and interferes with its ability to unwind RNA, which is essential for viral replication . This inhibition prevents the virus from replicating and spreading, thereby reducing the viral load in infected cells. The molecular targets of ML283 include the ATPase and RNA unwinding domains of the NS3 protein, and the compound’s binding disrupts the protein’s enzymatic functions .
Comparison with Similar Compounds
ML283 is unique due to its benzothiazole oligomer structure and its specific inhibition of the NS3 helicase activity. Similar compounds include other benzothiazole derivatives and helicase inhibitors, such as:
Benzothiazole analogues: These compounds share the benzothiazole core structure and exhibit varying degrees of helicase inhibition.
Pyrrolone derivatives: These compounds also inhibit NS3 helicase activity but have a different core structure compared to ML283.
Flavivirus helicase inhibitors: Other compounds that target the helicase activity of flaviviruses, such as those derived from different chemical scaffolds, can be compared to ML283 in terms of their potency and specificity.
ML283 stands out due to its high potency and specificity in inhibiting the NS3 helicase, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C28H21ClN4O4S3 |
---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
azanium;2-[2-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H18ClN3O4S3.H3N/c1-15-5-11-22-24(25(15)39(34,35)36)38-28(32-22)18-8-12-21-23(14-18)37-27(31-21)16-6-9-20(10-7-16)30-26(33)17-3-2-4-19(29)13-17;/h2-14H,1H3,(H,30,33)(H,34,35,36);1H3 |
InChI Key |
JXTDIVFTXOYANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)NC(=O)C6=CC(=CC=C6)Cl)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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